molecular formula C5H4BrN3O3 B13674449 4-Bromo-2-methoxy-5-nitropyrimidine

4-Bromo-2-methoxy-5-nitropyrimidine

Cat. No.: B13674449
M. Wt: 234.01 g/mol
InChI Key: VJHLXTYTZGNCRB-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-5-nitropyrimidine is a substituted pyrimidine derivative characterized by a bromine atom at position 4, a methoxy group at position 2, and a nitro group at position 3. Pyrimidines are heterocyclic aromatic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity. The methoxy group contributes to solubility and steric effects.

Properties

Molecular Formula

C5H4BrN3O3

Molecular Weight

234.01 g/mol

IUPAC Name

4-bromo-2-methoxy-5-nitropyrimidine

InChI

InChI=1S/C5H4BrN3O3/c1-12-5-7-2-3(9(10)11)4(6)8-5/h2H,1H3

InChI Key

VJHLXTYTZGNCRB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=N1)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxy-5-nitropyrimidine typically involves the nitration of 4-bromo-2-methoxypyrimidine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methoxy-5-nitropyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or metal hydrides like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

  • Substitution reactions yield derivatives like 4-amino-2-methoxy-5-nitropyrimidine.
  • Reduction reactions produce 4-bromo-2-methoxy-5-aminopyrimidine.
  • Oxidation reactions result in compounds like 4-bromo-2-formyl-5-nitropyrimidine.

Scientific Research Applications

4-Bromo-2-methoxy-5-nitropyrimidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-5-nitropyrimidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with nucleophilic sites in biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The methoxy group can enhance the compound’s lipophilicity, affecting its cellular uptake and distribution .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities:

Compound Name Substituents (Positions) Key Functional Groups Reference
4-Bromo-2-methoxy-5-nitropyrimidine Br (4), OCH₃ (2), NO₂ (5) Bromo, methoxy, nitro Target Compound
5-Bromo-2-chloropyrimidin-4-amine Br (5), Cl (2), NH₂ (4) Bromo, chloro, amino
5-Bromo-2,4-dimethoxypyrimidine Br (5), OCH₃ (2,4) Bromo, methoxy (two positions)
2-Amino-5-bromo-4-methoxypyrimidine Br (5), OCH₃ (4), NH₂ (2) Bromo, methoxy, amino
5-Bromo-2-methoxy-3-nitropyridine Br (5), OCH₃ (2), NO₂ (3) Bromo, methoxy, nitro (pyridine core)

Key Observations :

  • Positional Effects : The placement of bromine and nitro groups significantly alters reactivity. For example, 5-Bromo-2-chloropyrimidin-4-amine (Br at position 5) is more reactive toward nucleophilic substitution at position 2 (Cl) than the target compound (Br at position 4) due to steric and electronic factors .
  • Functional Group Diversity: Amino groups (as in ) enhance hydrogen bonding and participation in coupling reactions, whereas nitro groups (as in the target compound) favor reduction or electrophilic aromatic substitution.

Physical Properties

  • Melting Points : 5-Bromo-2,4-dihydroxypyrimidine () has a melting point of 193–196°C, while methoxy-substituted analogs (e.g., ) likely have lower melting points due to reduced hydrogen bonding.
  • Crystal Packing : Hydrogen bonding patterns in 5-Bromo-2-chloropyrimidin-4-amine () form 2D networks via N–H···N interactions. The target compound’s nitro group may disrupt such networks, altering solubility and crystallinity.

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